N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex heterocyclic compound that integrates multiple functional groups and ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound under acidic or basic conditions to form the triazolopyridazine ring.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Benzo[c][1,2,5]thiadiazole Group: This can be achieved through nucleophilic substitution reactions where the triazolopyridazine intermediate reacts with a benzo[c][1,2,5]thiadiazole derivative.
Formation of the Carboxamide Group: The final step involves the amidation reaction, where the carboxylic acid derivative of the benzo[c][1,2,5]thiadiazole is converted to the corresponding amide using reagents like carbodiimides (e.g., EDCI) and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations are adjusted to maximize yield.
Scalability: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the thiophene and benzo[c][1,2,5]thiadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology and Medicine
Anticancer Agents: Exhibits cytotoxic properties against various cancer cell lines.
Antimicrobial Agents: Shows activity against a range of bacterial and fungal pathogens.
Enzyme Inhibitors: Potential inhibitors of enzymes like carbonic anhydrase and cholinesterase.
Industry
Material Science: Used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance:
Enzyme Inhibition: It can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
DNA Intercalation: The planar structure allows it to intercalate between DNA bases, disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazines: Share the triazolopyridazine core but lack the thiophene and benzo[c][1,2,5]thiadiazole groups.
Benzo[c][1,2,5]thiadiazole Derivatives: Contain the benzo[c][1,2,5]thiadiazole moiety but differ in other substituents.
Uniqueness
Structural Complexity: The integration of multiple heterocyclic rings and functional groups makes it unique.
Biological Activity: Exhibits a broader range of biological activities compared to simpler analogs.
This compound’s unique structure and diverse biological activities make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N7OS2/c25-17(10-3-4-11-13(8-10)23-27-22-11)18-9-16-20-19-15-6-5-12(21-24(15)16)14-2-1-7-26-14/h1-8H,9H2,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFCORHGHVNBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=NSN=C5C=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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